N-(but-3-yn-1-yl)-2-chloro-N-phenylacetamide
Description
Properties
IUPAC Name |
N-but-3-ynyl-2-chloro-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-3-9-14(12(15)10-13)11-7-5-4-6-8-11/h1,4-8H,3,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZYNEGZCZXCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN(C1=CC=CC=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of N-Phenylbut-3-yn-1-amine
Step 2: Chloroacetylation
-
Mechanism : Nucleophilic acyl substitution at the amine.
Table 2 : Key Parameters for Sonogashira-Amidation Sequence
| Step | Reagents | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene, 1-bromo-3-chloropropane | Pd/Cu | 60 | 12 | 78 |
| 2 | Chloroacetyl chloride | NEt₃ | 0→25 | 2 | 85 |
Photoredox-Catalyzed Chloroalkynylation
A novel method utilizes visible-light photocatalysis to introduce the chloro and alkyne groups simultaneously:
-
Reagents : N-(Prop-1-yn-1-yl)aniline, CF₃SO₂Cl (triflyl chloride).
-
Mechanism : Radical-polar crossover mechanism, where Ir(ppy)³⁺ generates aryl radicals, which react with CF₃SO₂Cl to form the chloro intermediate.
Table 3 : Photoredox Chloroalkynylation Optimization
Multi-Step Synthesis via Carbamoyl Fluoride Intermediates
A complex route involving carbamoyl fluoride intermediates is documented in RSC protocols:
-
Synthesis of Thiocarbamoyl Fluorides :
-
Oxidation to Acetamide :
Comparative Analysis of Methods
Table 4 : Advantages and Limitations of Each Method
Critical Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)-2-chloro-N-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly used for hydrogenation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted acetamides with various functional groups.
Oxidation: Carbonyl compounds, such as ketones or aldehydes.
Reduction: Alkanes or alkenes, depending on the extent of reduction.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-(but-3-yn-1-yl)-2-chloro-N-phenylacetamide, particularly against resistant strains of bacteria and fungi. A study conducted on Candida albicans and Candida parapsilosis demonstrated that this compound exhibited significant antifungal activity. The minimum inhibitory concentration (MIC) ranged from 128 to 256 µg/mL, while the minimum fungicidal concentration (MFC) was between 512 and 1024 µg/mL. The compound inhibited up to 92% of biofilm formation and disrupted preformed biofilms by up to 87% .
α-Glucosidase Inhibition
This compound derivatives have been evaluated for their potential as α-glucosidase inhibitors, which are crucial in managing diabetes. The structure–activity relationship (SAR) studies indicated that modifications on the phenyl ring significantly influenced the inhibitory potency. For instance, certain substitutions led to a more than 28-fold improvement in inhibition compared to standard inhibitors like acarbose .
Structure–Activity Relationship (SAR) Studies
Understanding the SAR of this compound is essential for optimizing its biological activity. Below is a summary table illustrating how different substituents affect the compound's efficacy against α-glucosidase:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 4 | Chlorine | Moderate inhibition |
| 4 | Ethyl | Significant increase |
| 4 | Methyl | Moderate increase |
| 2 | Methyl | Twofold increase |
| 3 | Nitro | Decreased activity |
This table indicates that specific modifications can enhance or diminish the compound's effectiveness, guiding future synthesis efforts.
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activities of this compound derivatives. One notable study involved molecular docking simulations that revealed favorable binding interactions with the active site of α-glucosidase, supporting experimental findings on inhibitory potency .
Combination Therapy Investigations
Another area of research focused on the potential of this compound in combination therapies. When combined with conventional antifungals like amphotericin B and fluconazole, antagonistic effects were observed, suggesting that this compound may disrupt the efficacy of established antifungal treatments . This finding raises important considerations for clinical applications and necessitates further exploration into its mechanisms of action.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)-2-chloro-N-phenylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the alkyne group allows for potential click chemistry applications, enabling the compound to be used in bioconjugation and labeling studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Chloroacetamide Derivatives
Key Comparative Analyses
Synthetic Flexibility this compound is tailored for click chemistry due to its terminal alkyne, enabling efficient synthesis of triazole-containing hybrids (e.g., quinazoline-triazole conjugates with cytotoxic IC₅₀ values < 10 µM) . In contrast, 2-chloro-N-phenylacetamide (base compound) is primarily used for nucleophilic substitution (e.g., with phenols or amines) to generate anti-inflammatory or antipsychotic derivatives .
Biological Activity
- The unmodified 2-chloro-N-phenylacetamide exhibits direct antifungal activity against Aspergillus flavus and Candida spp. but shows antagonism when combined with fluconazole or amphotericin B .
- Derivatives like 2-[4-(aryl)piperazin-1-yl]-N-phenylacetamides display antipsychotic effects by modulating dopamine and serotonin receptors, highlighting the impact of nitrogen substituents on target specificity .
Electron-withdrawing substituents (e.g., nitro groups in 6b–c from ) reduce basicity of the amide nitrogen, altering reactivity in substitution reactions .
Table 2: Antifungal Activity Comparison
Biological Activity
N-(but-3-yn-1-yl)-2-chloro-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antifungal research. This article synthesizes available data regarding its biological effects, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Synthesis
This compound belongs to the class of phenylacetamides, characterized by the presence of a chloro group and a propargyl substituent. The synthesis typically involves multi-step reactions starting from readily available precursors, with careful consideration of reaction conditions to ensure high yields and purity.
Antiviral Activity
Recent studies have indicated that derivatives of N-phenylacetamides exhibit significant antiviral properties. For instance, compounds structurally related to this compound have shown promising results against various viral targets, including SARS-CoV-2. A study demonstrated that certain derivatives could inhibit viral replication by more than 50% in vitro, showcasing their potential as therapeutic agents against viral infections .
Table 1: Antiviral Activity of Related Compounds
| Compound | Target Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-chlorophenyl derivative | SARS-CoV-2 | 22.1 | Inhibition of main protease activity |
| N-phthalimide derivatives | Various viruses | 45.26 | Inhibition of viral replication |
Antifungal Activity
This compound has also been evaluated for antifungal properties. Studies have reported that this compound exhibits antifungal activity against strains such as Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) was found to range from 128 to 256 µg/mL, demonstrating its effectiveness in inhibiting fungal growth .
Table 2: Antifungal Activity Metrics
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|---|
| This compound | Candida albicans | 128–256 | 512–1024 | 92 |
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that its antiviral action may involve the inhibition of key viral enzymes, such as proteases, which are crucial for viral replication . In the context of antifungal activity, it appears that the compound does not disrupt fungal cell membranes directly but rather affects cellular processes involved in biofilm formation and maintenance .
Case Studies and Research Findings
A notable case study involved the evaluation of various phenylacetamide derivatives for their anti-SARS-CoV activity. The study highlighted that modifications on the phenyl ring significantly influenced antiviral potency, with certain substitutions leading to enhanced interactions with viral proteins . Another research effort focused on the antifungal efficacy against fluconazole-resistant strains, emphasizing the growing need for alternative antifungal agents .
Q & A
Q. Basic
X-ray Crystallography : Grow single crystals via slow evaporation (e.g., from toluene/ethanol). Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine bond lengths, angles, and dihedral planes. For related acetamides, dihedral angles between aromatic rings range from 60° to 85°, critical for steric and electronic analysis .
Spectroscopy :
- NMR : Confirm substituent positions via ¹H/¹³C chemical shifts (e.g., chloroacetyl CH₂ at δ ~4.2 ppm, alkyne protons at δ ~2.0–2.5 ppm).
- IR : Detect carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and alkyne C≡C stretch at ~2100–2260 cm⁻¹ .
What experimental designs are recommended to evaluate the antifungal efficacy of this compound against drug-resistant strains?
Q. Advanced
MIC/MFC Assays : Use CLSI guidelines (M27/M38) with serial dilutions (e.g., 8–512 µg/mL) against Candida spp. and Aspergillus spp. Include controls (solvents like DMSO ≤5%) and reference antifungals (e.g., fluconazole, amphotericin B). For C. albicans, MIC values for similar compounds range from 128–256 µg/mL .
Biofilm Studies :
- Formation Inhibition : Treat fungal cells during adhesion (0–24 h) with sub-MIC concentrations.
- Eradication : Expose pre-formed biofilms (48–72 h) to 2×MIC. Quantify viability via XTT assays .
Mechanistic Probes :
- Ergosterol Binding : Compare MICs in ergosterol-supplemented media to assess membrane-targeting activity .
- Sorbitol Assay : Test osmotic protection to evaluate cell wall disruption (e.g., caspofungin control) .
How can researchers resolve discrepancies in MIC values across studies for this compound?
Advanced
Discrepancies (e.g., MIC variations of 2–4-fold) may arise from:
Strain Variability : Include multiple strains (e.g., C. albicans ATCC 90028, C. parapsilosis ATCC 22019) with documented resistance profiles .
Assay Conditions : Standardize inoculum density (0.5 McFarland), incubation time (24–48 h), and growth media (RPMI-1640 vs. Sabouraud dextrose) .
Solvent Effects : Ensure DMSO ≤1% (v/v) to avoid cytotoxicity. Validate with solvent-only controls.
Statistical Analysis : Use two-way ANOVA with Bonferroni correction to compare replicates .
What methodologies elucidate the mechanism of action of this compound against fungal biofilms?
Q. Advanced
Time-Kill Curves : Expose biofilms to 0.5–2×MIC and monitor viability at 4, 8, 12, and 24 h. For related compounds, activity peaks at 4 h for C. albicans but not C. parapsilosis .
Morphological Analysis : Use SEM/TEM to visualize membrane damage or cell wall lysis.
Gene Expression Profiling : Apply RNA-seq/qRT-PCR to assess stress-response genes (e.g., ERG11 for azole resistance, FKS1 for echinocandin targets).
Synergy Testing : Combine with antifungals (e.g., amphotericin B) and calculate fractional inhibitory concentration indices (FICI). Antagonism (FICI ≥4) has been observed in similar compounds .
How can computational chemistry predict the bioactivity and toxicity of this compound?
Q. Advanced
QSAR Modeling : Train models on PubChem datasets to correlate substituents (e.g., alkyne length, chloro position) with antifungal activity .
Docking Studies : Target fungal CYP51 (lanosterol 14α-demethylase) or β-1,3-glucan synthase using AutoDock Vina. Compare binding energies to known inhibitors.
ADMET Prediction : Use SwissADME or ProTox-II to estimate permeability (LogP ~2.5), hepatotoxicity, and mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
